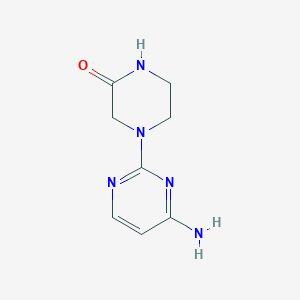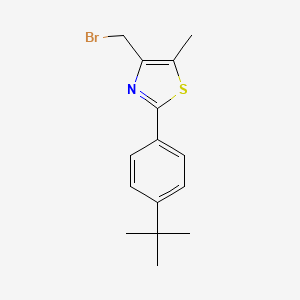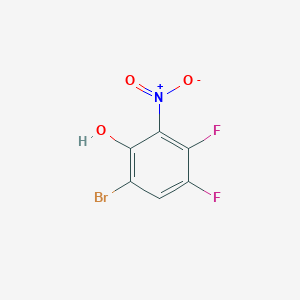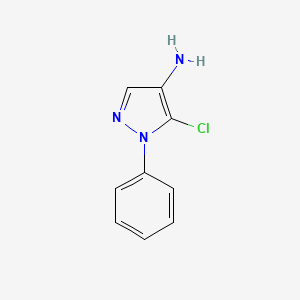![molecular formula C10H12ClNO2 B1405133 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride CAS No. 33332-07-9](/img/structure/B1405133.png)
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride
Descripción general
Descripción
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride (TDH-DIQHCl) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of the isoquinoline group of compounds, and has a wide range of applications in the field of biochemistry and physiology. TDH-DIQHCl has been studied for its potential to be used in therapeutic treatments, and its mechanism of action has been the focus of much research.
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Significance of Isoquinoline Derivatives
Isoquinoline derivatives, including 6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride, have shown a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This extensive pharmacological importance is due to the unique chemical structure of isoquinoline, which serves as a fundamental scaffold for the synthesis of various bioactive compounds. Medicinal chemists and researchers continue to explore these derivatives for novel pharmacotherapeutic applications, highlighting their potential in modern therapeutics (Danao et al., 2021).
Role in Anticancer and Antibiotic Drug Development
Tetrahydroisoquinoline scaffolds, closely related to the chemical structure of this compound, have been extensively studied for their therapeutic roles in cancer and infectious diseases. For instance, the US FDA approval of trabectedin, which contains a tetrahydroisoquinoline scaffold, for the treatment of soft tissue sarcomas marks a significant milestone in anticancer drug discovery. Such compounds exhibit potential in addressing various therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders, demonstrating the versatility of isoquinoline derivatives in drug development (Singh & Shah, 2017).
Natural Isoquinoline N-oxide Alkaloids and Pharmacological Activities
Isoquinoline N-oxides, natural derivatives found in various plants, exhibit significant antimicrobial, antibacterial, antitumor activities among others. The diversity of these compounds underscores the rich pharmacological landscape of isoquinoline derivatives, serving as a valuable source for new drug development. Structure-activity relationship (SAR) studies further illuminate the potential applications of these compounds in medicine, suggesting avenues for the synthesis of novel therapeutic agents based on isoquinoline scaffolds (Dembitsky et al., 2015).
Enzymatic Degradation of Organic Pollutants
Beyond pharmacological applications, isoquinoline derivatives have been explored for their role in the enzymatic degradation of organic pollutants. The enzymatic treatment of pollutants in the presence of certain isoquinoline derivatives as redox mediators has shown enhanced efficiency, highlighting the potential environmental applications of these compounds in the treatment of wastewater and industrial effluents (Husain & Husain, 2007).
Mecanismo De Acción
Target of Action
The primary targets of 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8;/h1-2,11H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAMJUHTTXNXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954967 | |
| Record name | 6,7,8,9-Tetrahydro-2H-[1,3]dioxolo[4,5-h]isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33332-07-9 | |
| Record name | 6,7,8,9-Tetrahydro-2H-[1,3]dioxolo[4,5-h]isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)






